molecular formula C14H14BrFN2O B13339737 Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B13339737
M. Wt: 325.18 g/mol
InChI Key: AUPKTIWRUMFALN-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyrazolo[5,1-b][1,3]oxazine core, which is a fused ring system combining pyrazole and oxazine rings. The presence of bromine and fluorine atoms, along with methyl groups, further enhances its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorophenylhydrazine with 3-bromo-2,2-dimethylpropanal in the presence of a suitable catalyst can lead to the formation of the desired pyrazolo[5,1-b][1,3]oxazine core . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or toluene.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, green chemistry approaches, such as catalyst-free reactions and the use of renewable resources, can be integrated to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H14BrFN2O

Molecular Weight

325.18 g/mol

IUPAC Name

(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

InChI

InChI=1S/C14H14BrFN2O/c1-8-7-9(2)19-14-12(15)13(17-18(8)14)10-3-5-11(16)6-4-10/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1

InChI Key

AUPKTIWRUMFALN-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C

Canonical SMILES

CC1CC(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C

Origin of Product

United States

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